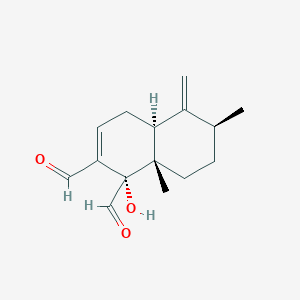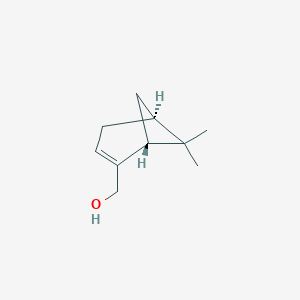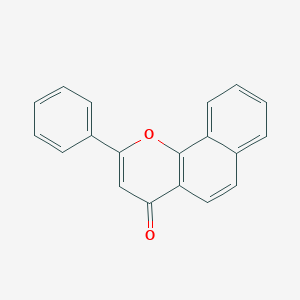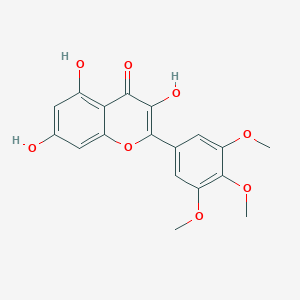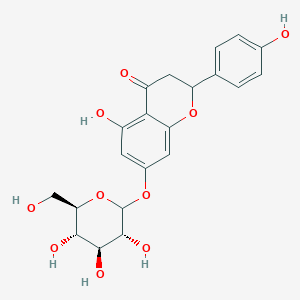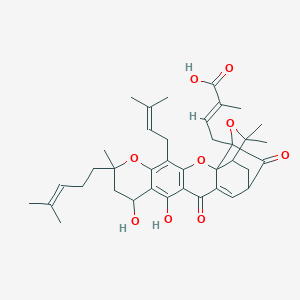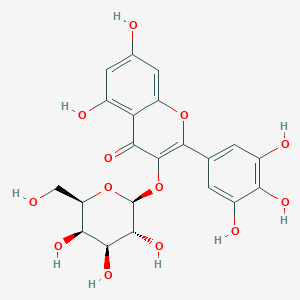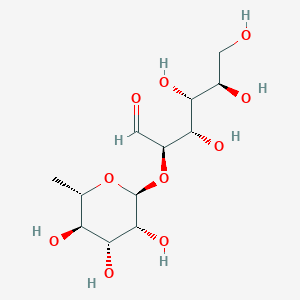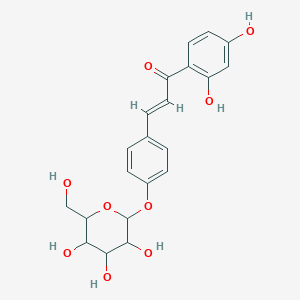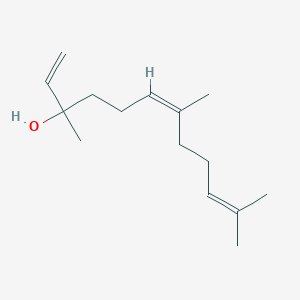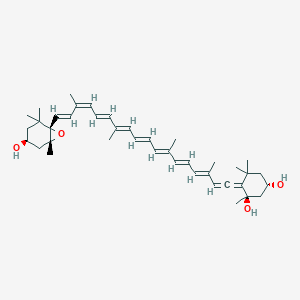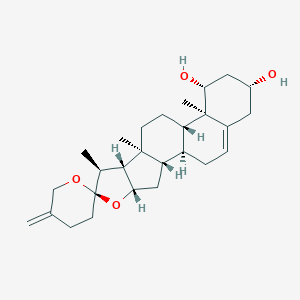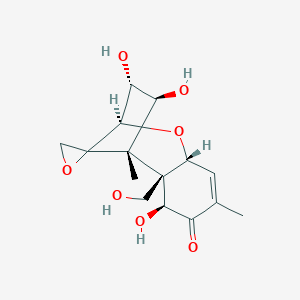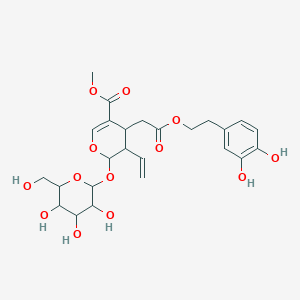
Oleuroside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oleuroside is a phenolic secoiridoid compound predominantly found in olives. It is known for its significant biological activities, including antioxidant, anti-inflammatory, and neuroprotective properties. This compound has garnered attention for its potential therapeutic applications, particularly in the prevention and treatment of neurodegenerative diseases such as Alzheimer’s disease .
Mechanism of Action
Target of Action
Oleuroside, a phenolic secoiridoid found in olives, primarily targets mitochondria . It has been shown to protect against mitochondrial dysfunction, which plays a crucial role in several diseases, including early Alzheimer’s disease and brain ageing .
Mode of Action
It is known that this compound interacts with its target, the mitochondria, to prevent dysfunction . This interaction likely involves a series of biochemical reactions that result in the preservation of mitochondrial health and function .
Biochemical Pathways
This compound is involved in several biochemical pathways. It is a product of the degradation of oleuropein, a process that generates other biologically active derivatives, such as hydroxytyrosol . The degradation of oleuropein occurs through two pathways: one involves the cleavage of oleuropein to elenoic acid or demethyloleuropein by specific endogenous esterases, and the other involves the activation of β-glucosidases during the crushing and malaxation of the fruits .
Pharmacokinetics
It is known that this compound, like other phenolic compounds, can be absorbed and metabolized by the body . The impact of these ADME properties on the bioavailability of this compound is an area of ongoing research.
Result of Action
The primary result of this compound’s action is the protection against mitochondrial dysfunction . This has significant implications for health, as mitochondrial dysfunction is associated with a variety of diseases, including neurodegenerative diseases and ageing .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the processing of olives and olive oil can affect the concentration and bioavailability of this compound . Understanding these factors can potentially improve the functional food characteristics of olive-based products .
Biochemical Analysis
Biochemical Properties
Oleuroside interacts with various enzymes, proteins, and other biomolecules. It is involved in the biosynthesis of biophenol secoiridoids, which are characterized by a chimeric structure with two chiral centers .
Cellular Effects
This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Its derivatives, such as hydroxytyrosol, oleacein, and elenolate, have been shown to have anticancer properties .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oleuroside can be achieved through several routes, often involving the extraction from natural sources like olive leaves or fruits. One common method involves the hydrolysis of oleuropein, another compound found in olives, under acidic conditions to yield this compound. The reaction typically requires a solvent such as methanol or ethanol and an acid catalyst like hydrochloric acid. The reaction is carried out at room temperature for several hours, followed by purification through chromatography .
Industrial Production Methods
Industrial production of this compound primarily relies on the extraction from olive leaves and fruits. The process involves crushing the plant material, followed by solvent extraction using ethanol or methanol. The extract is then subjected to hydrolysis under controlled conditions to convert oleuropein to this compound. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions
Oleuroside undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different phenolic compounds. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction of this compound can yield simpler phenolic compounds. Sodium borohydride is often used as a reducing agent.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Hydroxide ions in an aqueous medium at elevated temperatures.
Major Products Formed
Oxidation: Formation of various phenolic acids and aldehydes.
Reduction: Formation of simpler phenolic alcohols.
Substitution: Formation of hydroxylated derivatives of this compound.
Scientific Research Applications
Chemistry
In chemistry, oleuroside is used as a model compound to study the behavior of phenolic secoiridoids. Its reactions provide insights into the mechanisms of oxidation, reduction, and substitution reactions involving phenolic compounds .
Biology
This compound has been studied for its biological activities, including its antioxidant and anti-inflammatory properties. It has shown potential in protecting cells from oxidative stress and reducing inflammation in various biological models .
Medicine
In medicine, this compound is being explored for its neuroprotective effects. Research has shown that it can protect against mitochondrial dysfunction, a key factor in the development of neurodegenerative diseases like Alzheimer’s disease. It has also been studied for its potential to improve cognitive function and reduce the progression of neurodegenerative conditions .
Industry
In the industry, this compound is used in the formulation of dietary supplements and functional foods. Its antioxidant properties make it a valuable ingredient in products aimed at promoting health and preventing chronic diseases .
Comparison with Similar Compounds
Similar Compounds
Oleuropein: Another phenolic secoiridoid found in olives, known for its antioxidant and anti-inflammatory properties.
Hydroxytyrosol: A phenolic compound derived from oleuropein, with potent antioxidant activity.
Tyrosol: A simpler phenolic compound with antioxidant properties.
Uniqueness of Oleuroside
This compound is unique due to its specific structure, which allows it to interact with multiple molecular targets and pathways. Its ability to protect against mitochondrial dysfunction sets it apart from other similar compounds, making it particularly valuable in the study and treatment of neurodegenerative diseases .
Properties
CAS No. |
116383-31-4 |
|---|---|
Molecular Formula |
C25H32O13 |
Molecular Weight |
540.5 g/mol |
IUPAC Name |
methyl (2S,3R,4S)-4-[2-[2-(3,4-dihydroxyphenyl)ethoxy]-2-oxoethyl]-3-ethenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate |
InChI |
InChI=1S/C25H32O13/c1-3-13-14(9-19(29)35-7-6-12-4-5-16(27)17(28)8-12)15(23(33)34-2)11-36-24(13)38-25-22(32)21(31)20(30)18(10-26)37-25/h3-5,8,11,13-14,18,20-22,24-28,30-32H,1,6-7,9-10H2,2H3/t13-,14+,18-,20-,21+,22-,24+,25+/m1/s1 |
InChI Key |
WWKVQWHAWPZZDB-ASNPJKIBSA-N |
SMILES |
COC(=O)C1=COC(C(C1CC(=O)OCCC2=CC(=C(C=C2)O)O)C=C)OC3C(C(C(C(O3)CO)O)O)O |
Isomeric SMILES |
COC(=O)C1=CO[C@H]([C@@H]([C@@H]1CC(=O)OCCC2=CC(=C(C=C2)O)O)C=C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
Canonical SMILES |
COC(=O)C1=COC(C(C1CC(=O)OCCC2=CC(=C(C=C2)O)O)C=C)OC3C(C(C(C(O3)CO)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the chemical structure of oleuroside?
A1: this compound is a heterosidic ester of elenolic acid and hydroxytyrosol, glycosylated with a glucose moiety.
Q2: How stable is this compound under various conditions?
A3: The stability of this compound is influenced by factors like temperature, pH, and exposure to light. Research indicates that this compound can degrade upon heating [], potentially forming other bioactive compounds. Further research is necessary to comprehensively understand the stability profile of this compound under different storage and processing conditions.
Q3: How is this compound extracted and analyzed?
A4: this compound is typically extracted from olive leaves using various solvents, followed by purification techniques like column chromatography [, ]. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) [, , , ], often coupled with Mass Spectrometry (MS) [, ], are employed for the identification and quantification of this compound in plant extracts or formulated products.
Q4: Are there any known safety concerns regarding this compound?
A4: While olive leaf extract is generally considered safe for human consumption, specific toxicological data on this compound is limited. Further research is needed to establish its safety profile, including potential long-term effects.
Q5: What are the potential applications of this compound?
A5: Given its reported biological activities, this compound holds potential for applications in various industries:
- Pharmaceuticals: As a potential therapeutic agent for conditions like anemia [] and inflammation [, ].
- Food Industry: As a natural preservative due to its antioxidant and antimicrobial properties [].
- Cosmetics: As an ingredient in skincare products due to its antioxidant and potential anti-aging effects [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


